4-{3-[(4-Fluoro-3-nitrophenyl)sulfonyl]propyl}morpholine
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Overview
Description
4-[3-(4-Fluoro-3-nitrobenzenesulfonyl)propyl]morpholine is a chemical compound that features a morpholine ring substituted with a 4-fluoro-3-nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluoro-3-nitrobenzenesulfonyl)propyl]morpholine typically involves the reaction of morpholine with 4-fluoro-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Fluoro-3-nitrobenzenesulfonyl)propyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Substitution: Products vary depending on the nucleophile used.
Reduction: 4-[3-(4-Fluoro-3-aminobenzenesulfonyl)propyl]morpholine.
Oxidation: Oxidized derivatives of the morpholine ring.
Scientific Research Applications
4-[3-(4-Fluoro-3-nitrobenzenesulfonyl)propyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluoro-3-nitrobenzenesulfonyl)propyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonyl group can also form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-nitrobenzenesulfonyl chloride
- 4-Fluoro-3-nitrobenzoic acid
- 4-Fluoro-3-cyanobenzenesulfonyl chloride
Uniqueness
4-[3-(4-Fluoro-3-nitrobenzenesulfonyl)propyl]morpholine is unique due to the presence of both a morpholine ring and a 4-fluoro-3-nitrobenzenesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H17FN2O5S |
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Molecular Weight |
332.35 g/mol |
IUPAC Name |
4-[3-(4-fluoro-3-nitrophenyl)sulfonylpropyl]morpholine |
InChI |
InChI=1S/C13H17FN2O5S/c14-12-3-2-11(10-13(12)16(17)18)22(19,20)9-1-4-15-5-7-21-8-6-15/h2-3,10H,1,4-9H2 |
InChI Key |
IEHAEFFWCRXYSF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCS(=O)(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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